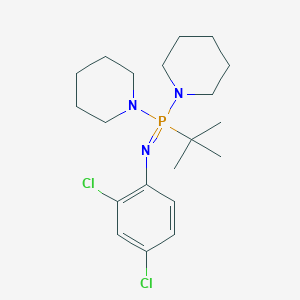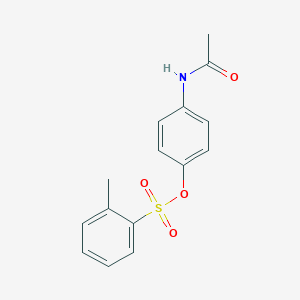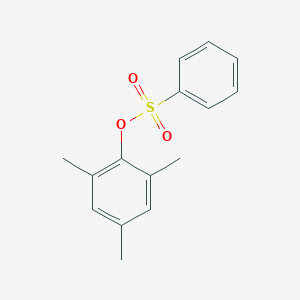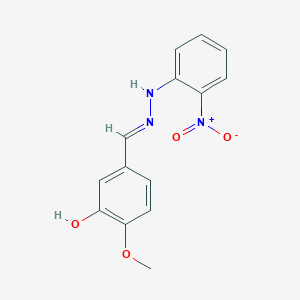![molecular formula C20H24Cl2N2O8 B377723 N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B377723.png)
N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenoxy and dioxolopyran groups, which contribute to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide typically involves multiple steps. One common approach is the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxylic acid chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
N’-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives.
科学的研究の応用
N’-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of biologically active heterocycles.
Biology: Investigated for its potential insecticidal activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the recovery of metal ions from solutions.
作用機序
The mechanism of action of N’-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dioxolopyran group may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide and plant growth regulator.
N,N’-bis[2-(quinolin-8-yloxy)acetoyl]hydrazine: Another hydrazine derivative with similar structural features.
Uniqueness
N’-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide is unique due to its combination of dichlorophenoxy and dioxolopyran groups, which impart distinct chemical and biological properties
特性
分子式 |
C20H24Cl2N2O8 |
|---|---|
分子量 |
491.3g/mol |
IUPAC名 |
N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide |
InChI |
InChI=1S/C20H24Cl2N2O8/c1-19(2)29-13-14(30-19)16-18(32-20(3,4)31-16)28-15(13)17(26)24-23-12(25)8-27-11-6-5-9(21)7-10(11)22/h5-7,13-16,18H,8H2,1-4H3,(H,23,25)(H,24,26) |
InChIキー |
WXWPSJSWPSNOHC-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NNC(=O)COC4=C(C=C(C=C4)Cl)Cl)C |
正規SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NNC(=O)COC4=C(C=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-hydroxyethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377640.png)

![2-{[(2,4-Dimethyl-8-quinolinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B377642.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-ethylphenoxy)ethyl]butanamide](/img/structure/B377647.png)
![N'-[3-(4-tert-butylphenyl)-2-methylpropylidene]-2-phenylacetohydrazide](/img/structure/B377651.png)

![N-(2-nitrophenyl)-N'-[(triphenylphosphonio)methyl]urea](/img/structure/B377656.png)


![Methyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B377660.png)
![2-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B377661.png)


![N-{4-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-N-(2-methylphenyl)amine](/img/structure/B377664.png)
